4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate
CAS No.:
Cat. No.: VC14903177
Molecular Formula: C16H22N2O6S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate -](/images/structure/VC14903177.png)
Specification
Molecular Formula | C16H22N2O6S |
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Molecular Weight | 370.4 g/mol |
IUPAC Name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
Standard InChI | InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20) |
Standard InChI Key | KSFQSYDCSRCMIR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate, reflecting its stereochemical configuration and functional groups . The molecular formula accounts for:
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A tert-butoxycarbonyl (Boc) group protecting the amine.
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A methionine-derived backbone with a methylsulfanyl () side chain.
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A 4-nitrophenyl ester moiety serving as an activating group.
The compound’s SMILES notation, , explicitly defines its chiral center (S-configuration) and substituent arrangement .
Table 1: Key Identifiers and Physical Properties
Property | Value |
---|---|
CAS Number | 2488-18-8 |
Molecular Weight | 370.4 g/mol |
Molecular Formula | |
IUPAC Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChIKey | KSFQSYDCSRCMIR-ZDUSSCGKSA-N |
Solubility | Likely soluble in DMF, DCM, THF |
Stereochemical Features
The chiral center at the second carbon (C2) adopts an S-configuration, critical for maintaining stereochemical integrity in peptide synthesis . The Boc group () shields the amine during coupling reactions, while the 4-nitrophenyl ester () enhances electrophilicity for nucleophilic acyl substitution .
Synthesis and Manufacturing
Boc Protection of Methionine
The synthesis typically begins with Boc protection of L-methionine’s α-amino group. Di-tert-butyl dicarbonate (Boc anhydride) reacts with methionine in a biphasic solvent system (e.g., dioxane/water) under mild basic conditions (e.g., potassium carbonate) . This step ensures selective protection without racemization:
Esterification with 4-Nitrophenol
Subsequent esterification of the carboxylic acid with 4-nitrophenol employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane . The 4-nitrophenyl ester forms via activation of the carboxylate:
Table 2: Typical Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | Boc anhydride, KCO, dioxane/HO | ~80% |
Esterification | DCC, DMAP, DCM, 4-nitrophenol | ~70–85% |
Applications in Organic Synthesis
Peptide Bond Formation
As an active ester, the compound facilitates peptide couplings without racemization. The 4-nitrophenyl group acts as a superior leaving group, enabling efficient aminolysis by nucleophilic amines (e.g., amino acid esters) . For example, in solid-phase peptide synthesis (SPPS), it introduces methionine residues into growing peptide chains under mild conditions.
Stability and Compatibility
The Boc group’s stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) while preserving the ester linkage. This property is advantageous in multi-step syntheses requiring orthogonal protection strategies .
Comparative Analysis with Related Compounds
Boc-Protected Amino Acid Esters
Compared to methyl or benzyl esters, 4-nitrophenyl esters exhibit higher reactivity due to the electron-withdrawing nitro group. For instance, Boc-L-Tyr(Bn)-OPh(4-NO) (CID 4411586) shares similar activation properties but incorporates a benzyl-protected tyrosine side chain .
Alternative Activating Groups
While pentafluorophenyl (Pfp) and N-hydroxysuccinimide (NHS) esters offer comparable reactivity, 4-nitrophenyl derivatives are cost-effective and easily monitored via UV spectroscopy () .
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